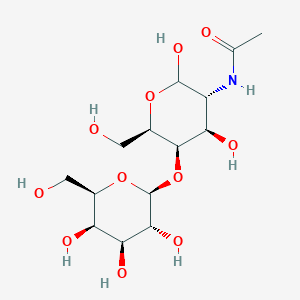

2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose

Description

Properties

IUPAC Name |

N-[(3R,4R,5R,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10+,11-,12+,13?,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEUJDWYNGMDBV-QSHYMYMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzyl and Acetyl Protection

Benzyl (Bn) and acetyl (Ac) groups are widely used for hydroxyl protection. In one approach, benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside is glycosylated with a per-acetylated galactopyranosyl donor, yielding a 72% protected disaccharide. Hydrogenolysis (H₂/Pd-C) and Zemplén deacetylation then furnish the target compound. While benzyl groups provide robust protection, their removal requires high-pressure hydrogenation, posing scalability challenges.

Silyl Ether-Mediated Protection

The tert-butyldiphenylsilyl (TBDPS) group offers orthogonal protection. For example, TBDPSCl selectively protects the C-6 hydroxyl of galactopyranose, enabling regioselective glycosylation at C-4. Subsequent TBAF-mediated desilylation proceeds in 92% yield, demonstrating superior efficiency compared to benzyl group removal.

Thioglycoside-Mediated Synthesis

Modern approaches leverage thioglycosides as stable glycosyl donors. A protocol from the Royal Society of Chemistry details the synthesis of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-galactopyranose from tetra-O-acetyl-α-D-galactopyranosyl bromide and potassium thioacetate in acetone. Activation with trimethylsilyl triflate (TMSOTf) at 0°C promotes efficient coupling with a glucosamine acceptor, achieving 79% yield with β:α selectivity >10:1.

Key Advantages of Thioglycosides:

-

Stability : Thioglycosides are air- and moisture-stable, facilitating long-term storage.

-

Activator Diversity : TMSOTf, N-iodosuccinimide (NIS), or dimethyl(methylthio)sulfonium triflate (DMTST) enable tunable reactivity.

Comparative Analysis and Optimization Strategies

| Method | Catalyst/Activator | Protecting Groups | Yield (%) | β:α Ratio |

|---|---|---|---|---|

| Hg(CN)₂ Glycosylation | Hg(CN)₂ | Ac, Bn | 45–50 | 1:1 |

| Ag₂O/TBDPSCl | Ag₂O | TBDPS, Ac, Bn | 68 | 4:1 |

| Thioglycoside | TMSOTf | Ac, SAc | 79 | 10:1 |

Optimization Insights:

-

Solvent Effects : Acetonitrile favors β-selectivity in Hg(CN)₂-mediated reactions due to its low polarity and poor donor solubility, reducing side reactions.

-

Temperature Control : Thioglycoside activation at 0°C minimizes anomeric epimerization, enhancing β-selectivity.

-

Donor-Acceptor Matching : Electron-deficient donors (e.g., thioacetates) pair optimally with 2-azido acceptors, achieving >90% coupling efficiency in model studies .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose can undergo various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups on the sugar moiety.

Reduction: This can be used to alter the functional groups, such as converting ketones to alcohols.

Substitution: This involves replacing one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced .

Scientific Research Applications

Glycobiology and Cell Recognition

1.1 Role in Glycoproteins and Glycolipids

The compound is a critical component in the structure of glycoproteins and glycolipids, influencing cell-cell interactions and signaling pathways. Its presence in the extracellular matrix is vital for cellular adhesion and communication, impacting processes such as tissue development and repair .

1.2 Interaction with Lectins

This disaccharide acts as a ligand for specific lectins, which are proteins that bind carbohydrates. For instance, it has been shown to interact with lectins from pathogens like Pseudomonas aeruginosa, facilitating bacterial adherence to host cells. This interaction underscores its potential role in infectious disease mechanisms .

Pharmaceutical Applications

2.1 Drug Development

The unique structural properties of 2-acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose make it a candidate for drug design, particularly in the development of glycomimetics—molecules that mimic carbohydrate structures to modulate biological processes. These compounds can be engineered to inhibit or enhance interactions between proteins and carbohydrates, potentially leading to novel therapeutic agents .

2.2 Vaccine Development

Research indicates that oligosaccharides containing this disaccharide can be utilized in vaccine formulations to elicit immune responses against specific pathogens. By presenting these carbohydrate structures on vaccine carriers, it may enhance the immunogenicity of the vaccines .

Analytical Applications

3.1 Mass Spectrometry in Glycan Analysis

The compound is also significant in analytical chemistry, particularly in mass spectrometric analyses of O-glycans. Techniques involving this disaccharide facilitate the identification and quantification of glycosylation patterns on proteins, which are crucial for understanding their functional roles in health and disease .

Case Studies

Mechanism of Action

The mechanism of action of 2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose involves its interaction with specific enzymes and receptors on the cell surface. It can inhibit pro-inflammatory cytokines, thereby reducing inflammation. The compound’s structure allows it to bind to certain proteins, influencing various signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations, functional groups, and biological activities of analogous disaccharides:

Key Comparative Insights

Linkage Position and Sugar Composition

- The β-1,4 linkage in the target compound contrasts with α-1,3 linkages in carrageenans, which form helical structures ideal for gelation .

- Replacing the second galactose with glucose (as in N-acetyllactosamine) alters receptor specificity. For example, Gal(β1-4)GlcNAc is a common epitope in human milk oligosaccharides, while Gal(β1-4)GalNAc is less prevalent .

Functional Group Modifications

- Sulfation: The 6-sulfo derivative (CAS: 209977-51-5) exhibits enhanced immunomodulatory effects compared to the non-sulfated parent compound, likely due to increased electrostatic interactions with cytokines .

- Methylation : The 2-O-methyl analog () resists glycosidase cleavage, making it valuable for in vivo studies .

- Acetamido vs. Hydroxyl : The acetamido group at C2 prevents hydrogen bonding at that position, influencing interactions with bacterial adhesins or immune receptors .

Biological Activity

2-Acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-D-galactopyranose, also known as GalNAc-β-Gal, is a glycan that has garnered attention for its biological activities, particularly in immunology and cell signaling. This compound is part of a broader class of carbohydrates that play crucial roles in various biological processes, including cell-cell interactions, immune responses, and pathogen recognition.

- Chemical Formula : C₁₄H₂₅N₁O₁₁

- CAS Number : 82535-18-0

- Molecular Weight : 342.70 g/mol

Immunomodulatory Effects

Research indicates that 2-Acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-D-galactopyranose exhibits significant immunomodulatory properties. It has been shown to bind to human lymphocytes and induce apoptosis (programmed cell death) in these immune cells, which may have implications for understanding immune regulation and potential therapeutic applications in autoimmune diseases .

Antimicrobial Activity

In addition to its immunomodulatory effects, this compound has been studied for its antimicrobial properties. It is suggested that certain glycan structures can inhibit the growth of pathogens by interfering with their ability to adhere to host cells. This activity could be linked to its structural features that mimic host cell surface glycans, potentially preventing pathogen recognition and invasion .

Glycosylation and Cell Signaling

The presence of 2-Acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-D-galactopyranose in glycoproteins and glycolipids can influence various cellular processes, including signaling pathways involved in inflammation and cell growth. Glycans are known to modulate receptor interactions and can alter the biological activity of proteins through glycosylation, impacting cellular responses .

Case Studies

- Lymphocyte Apoptosis Induction

- Antimicrobial Mechanisms

- Glycosylation Impact on Protein Function

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 2-Acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-D-galactopyranose, and how is purity validated?

- Synthesis : Enzymatic approaches using glycosyltransferases (e.g., FUT5) are common. For example, GDP-fucose and MnCl₂ in Tris-HCl buffer (pH 7.5) facilitate β-(1→4) glycosidic bond formation at 37°C . Chemical synthesis often employs protective groups (e.g., benzyl, t-butyloxycarbonyl) to control regioselectivity .

- Purification : Biogel P-2 size-exclusion chromatography and semi-preparative HILIC-HPLC (65% CH₃CN:10 mM ammonium formate) achieve >90% purity .

- Characterization : ¹H/¹³C NMR in D₂O confirms structural integrity, while MALDI-TOF-MS validates molecular weight (e.g., observed vs. calculated [M+Na]⁺: 1428.4937 vs. 1428.5127) .

Q. What is the biological relevance of this compound in glycobiology?

- This disaccharide is a critical intermediate in synthesizing complex oligosaccharides involved in cell-cell recognition, immune responses, and pathogen binding. Its β-(1→4) linkage mimics natural glycoconjugates, making it valuable for studying carbohydrate-protein interactions .

Advanced Research Questions

Q. How can enzymatic synthesis be optimized to enhance yield and scalability?

- Parameter Optimization : Adjust enzyme-to-substrate ratios (e.g., FUT5 at 1 mg/mL) and reaction duration (e.g., overnight incubation at 37°C). Sequential enzyme additions improve conversion rates .

- Buffer Conditions : Mn²⁺ ions (100 mM MnCl₂) stabilize glycosyltransferase activity, while Tris-HCl (pH 7.5) maintains optimal enzyme function .

- Scalability : Transition from batch to continuous flow systems with immobilized enzymes may reduce costs and improve reproducibility .

Q. How should discrepancies between theoretical and observed mass spectrometry data be resolved?

- Data Analysis : Minor deviations (e.g., Δm/z = 0.019 in ) may arise from isotopic abundance or sodium adduct heterogeneity. High-resolution MS (HRMS) and isotopic pattern matching are recommended .

- Impurity Check : Co-eluting salts or residual protecting groups can skew results. Post-HPLC desalting (e.g., Biogel P-2) minimizes interference .

Q. What experimental strategies assess the stability of glycosidic linkages under physiological conditions?

- pH Stability Assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via HILIC-HPLC or capillary electrophoresis. β-(1→4) linkages are generally stable at neutral pH but hydrolyze under acidic conditions .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures, while Arrhenius plots predict shelf-life .

Q. How can computational tools streamline the design of derivatives for targeted glycobiological applications?

- Reaction Path Prediction : Quantum mechanical calculations (e.g., DFT) model glycosylation transition states, guiding selective functionalization (e.g., sulfation or fluorination at C-6) .

- Molecular Dynamics (MD) : Simulate interactions with lectins (e.g., galectins) to predict binding affinities before synthetic validation .

Data Contradiction Analysis

Q. How do researchers reconcile conflicting NMR assignments for similar oligosaccharides?

- Comparative Studies : Cross-reference chemical shifts with databases (e.g., CASPER) or synthetic standards. For example, δ 5.2–5.4 ppm in ¹H NMR typically corresponds to anomeric protons in β-linkages .

- 2D NMR : HSQC and NOESY resolve overlapping signals, confirming linkage positions (e.g., 4-O-substitution vs. 3-O-substitution) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.